![molecular formula C14H12O4 B3100156 4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol CAS No. 136273-05-7](/img/structure/B3100156.png)
4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol
Vue d'ensemble
Description
This compound, also known as piceatannol, is a type of stilbenoid, a class of phenolic compounds. It has been studied for its reactivity towards electrochemically generated superoxide radical anion (O2•−) in N,N-dimethylformamide .
Molecular Structure Analysis
The molecular structure of piceatannol consists of a stilbene backbone, with two phenolic rings connected by an ethenyl bridge. Each phenolic ring has two hydroxyl groups, making the compound highly polar .Chemical Reactions Analysis
Piceatannol has been shown to react with electrochemically generated superoxide radical anion (O2•−) via a proton-coupled electron transfer mechanism . This reaction was investigated using electrochemistry and in situ controlled-potential electrolytic electron spin resonance (ESR) measurements .Physical And Chemical Properties Analysis
The physical and chemical properties of piceatannol include a density of 1.3±0.1 g/cm3, a boiling point of 355.4±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.4±3.0 kJ/mol and a flash point of 182.6±18.3 °C .Applications De Recherche Scientifique
Environmental Degradation and Biotoxicity
Research on advanced oxidation processes (AOPs) for the degradation of acetaminophen in aqueous media has highlighted the significance of by-products similar in structure to "4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol." These processes lead to various by-products, including hydroquinone and 1,2,4-trihydroxy benzene, which bear structural resemblances. The study also addresses the biotoxicity of these by-products, suggesting that their environmental release without proper treatment could pose risks to ecosystems. The degradation pathways based on computational methods align with most of the proposed pathways for acetaminophen, indicating a broader relevance to environmental science (Qutob et al., 2022).
Synthesis and Applications in Organic Electronics
Another area of research focuses on the synthesis of compounds with structures similar to "this compound" for applications in organic electronics. Studies have developed practical methods for synthesizing related compounds, which serve as intermediates in the preparation of materials for optoelectronic devices and other applications. These contributions underscore the versatility of such compounds in synthesizing advanced materials with potential applications in nanotechnology, polymer processing, and biomedical fields (Gu et al., 2009).
Biomedical Implications and Therapeutic Potential
Research into the therapeutic potential of phenolic compounds closely related to "this compound" has shown promising anti-inflammatory, antioxidant, and antitumor properties. These findings have implications for developing new types of anticancer drugs with reduced toxicity toward healthy cells. Such studies pave the way for utilizing these compounds in various clinical areas, highlighting their potential in medicine and particularly in treatments involving oxidative stress and inflammation-related diseases (Sugita et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-5-3-9(7-13(11)17)1-2-10-4-6-12(16)14(18)8-10/h1-8,15-18H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYRGJKHEGXOCR-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



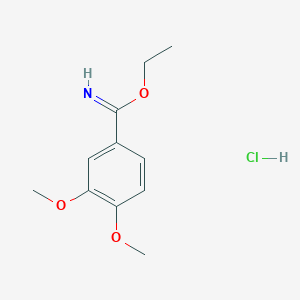
![N-Methyl-1-[3-(2-pyridinyl)-5-isoxazolyl]methanamine dihydrochloride](/img/structure/B3100093.png)
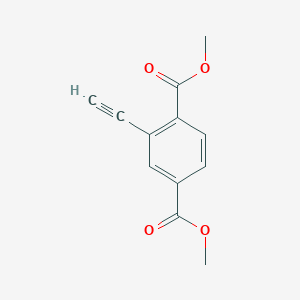

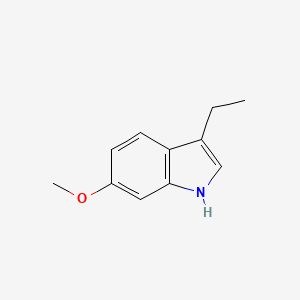

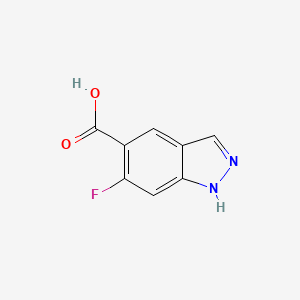
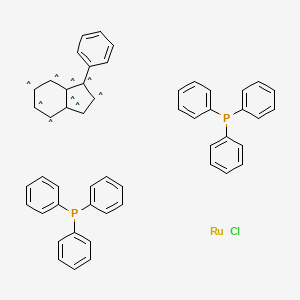

![1-(3-Ethoxyphenyl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3100136.png)
![2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)-](/img/structure/B3100150.png)

![Methyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3100167.png)
![2-Oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3100181.png)